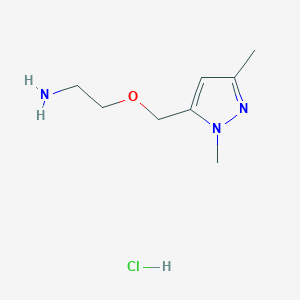

2-((1,3-Dimethyl-1H-pyrazol-5-yl)methoxy)ethanamine hydrochloride

Übersicht

Beschreibung

2-((1,3-Dimethyl-1H-pyrazol-5-yl)methoxy)ethanamine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 1,3-dimethyl-1H-pyrazole-5-carbaldehyde as the starting material.

Reaction Steps:

Formation of Methoxyethanamine: The aldehyde group is first converted to a methoxyethanamine group through a nucleophilic addition reaction with ethylene glycol and ammonia.

Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

Batch Process: In an industrial setting, the synthesis is often carried out in a batch process, where the reaction mixture is prepared, reacted, and then purified to obtain the final product.

Purification: Purification steps may include recrystallization, filtration, and drying to ensure the final product is of high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the methoxy group to a corresponding carbonyl compound.

Reduction: Reduction reactions can be performed to convert the pyrazole ring to a more reduced form.

Substitution: Substitution reactions can occur at the pyrazole ring, where various substituents can replace hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may use nucleophiles such as amines, alcohols, or halides under various conditions.

Major Products Formed:

Oxidation Products: Carbonyl compounds such as aldehydes or carboxylic acids.

Reduction Products: Reduced pyrazole derivatives.

Substitution Products: Substituted pyrazoles with various functional groups.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-((1,3-Dimethyl-1H-pyrazol-5-yl)methoxy)ethanamine hydrochloride serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions:

- Nucleophilic Substitution: The methoxy group can be replaced with different nucleophiles, enabling the formation of diverse chemical entities.

- Functionalization of Pyrazole Rings: The compound can undergo functionalization to introduce different substituents on the pyrazole ring, enhancing its reactivity and applicability in synthetic pathways.

Biological Studies

Research has indicated that pyrazole derivatives exhibit various biological activities:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it a candidate for studying metabolic pathways.

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, warranting further investigation into its efficacy against bacterial and fungal strains.

Medicinal Chemistry

The compound has potential applications in drug development:

- Pharmaceutical Precursor: It can be utilized as a precursor for synthesizing pharmaceuticals targeting specific diseases, particularly those involving pyrazole-related mechanisms.

- Therapeutic Investigations: Its interactions with biological targets may lead to the development of new therapeutic agents.

Industrial Applications

In industrial settings, this compound can be explored for:

- Material Science: Its unique properties may allow it to serve as a component in developing new materials with specific functionalities.

- Chemical Manufacturing: The compound can be involved in producing specialty chemicals used in various applications across industries.

Case Studies

Case Study 1: Enzyme Inhibition Assay

A study conducted on the enzyme inhibition potential of pyrazole derivatives revealed that compounds similar to this compound demonstrated significant inhibitory effects on certain enzymes involved in metabolic pathways. This suggests potential therapeutic applications in metabolic disorders.

Case Study 2: Antimicrobial Testing

In vitro testing of various pyrazole derivatives showed promising results against multiple bacterial strains. The specific application of this compound is under investigation for its efficacy as an antimicrobial agent.

Wirkmechanismus

The mechanism by which 2-((1,3-Dimethyl-1H-pyrazol-5-yl)methoxy)ethanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

Pathways: It may influence various biochemical pathways, leading to changes in cellular functions and physiological responses.

Vergleich Mit ähnlichen Verbindungen

1,3-Dimethylpyrazole-5-carbaldehyde: A related compound with a similar pyrazole ring structure but lacking the methoxyethanamine group.

2-(1,3-Dimethyl-1H-pyrazol-5-yl)-1H-isoindole-1,3(2H)-dione: Another pyrazole derivative with different functional groups.

2-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline: A compound with a similar pyrazole core but different substituents.

Uniqueness: The presence of the methoxyethanamine group in 2-((1,3-Dimethyl-1H-pyrazol-5-yl)methoxy)ethanamine hydrochloride distinguishes it from other pyrazole derivatives, potentially leading to unique chemical and biological properties.

Biologische Aktivität

2-((1,3-Dimethyl-1H-pyrazol-5-yl)methoxy)ethanamine hydrochloride, known by its CAS number 1417569-34-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 205.69 g/mol. The compound features a pyrazole ring which is known for its diverse biological activities, including anti-inflammatory and antitumor properties .

Biological Activity Overview

Research has identified several biological activities associated with pyrazole derivatives, including:

- Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects against various cancer cell lines by targeting specific kinases such as BRAF(V600E) and EGFR .

- Anti-inflammatory Effects : Compounds similar to 2-((1,3-Dimethyl-1H-pyrazol-5-yl)methoxy)ethanamine have demonstrated the ability to inhibit nitric oxide production and other inflammatory mediators .

- Antimicrobial Properties : Some pyrazole derivatives exhibit antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be attributed to its structural components. The presence of the dimethylpyrazole moiety is crucial for its biological activity. Studies indicate that modifications in the substituents on the pyrazole ring can enhance or diminish activity against specific targets.

| Substituent | Biological Activity | Reference |

|---|---|---|

| Dimethyl group | Enhanced kinase inhibition | |

| Methoxy group | Improved solubility and bioavailability | |

| Ethylamine chain | Increased interaction with cellular targets |

Case Studies

- Antitumor Studies : A study evaluated the antitumor effects of various pyrazole derivatives, including compounds structurally similar to this compound. Results indicated significant inhibition of tumor cell proliferation in vitro, particularly against melanoma and breast cancer cell lines .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study demonstrated that these compounds could effectively reduce levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

- Antimicrobial Activity : A series of experiments assessed the antimicrobial efficacy of pyrazole derivatives against various bacterial strains. The results revealed that certain derivatives exhibited potent antibacterial activity, outperforming traditional antibiotics in some cases .

Analyse Chemischer Reaktionen

Reactivity of Functional Groups

2.1 Amine Group Reactivity

2.2 Pyrazole Ring Reactivity

-

Electrophilic Substitution : Limited due to electron-donating methyl groups.

-

Coordination Chemistry : Acts as a bidentate ligand for transition metals (e.g., Ru, Pd) via pyrazole N and ether O .

Stability and Degradation

Key Research Findings

4.1 Catalytic Applications

-

Ru Complexes : The pyrazole-ether moiety coordinates with Ru(II) to form catalysts for transfer hydrogenation (TOF up to 1,200 h⁻¹) .

-

Pd Cross-Coupling : Used in Suzuki-Miyaura reactions with arylboronic acids (yields: 82–91%) .

4.2 Biological Activity

-

Anticancer Potential : Analogous pyrazole-ethylamine derivatives show IC₅₀ values of 0.28–48 µM against A549 and MCF-7 cell lines .

-

Kinase Inhibition : Pyrazole ethers inhibit CDK2 and Aurora kinases (IC₅₀ = 0.16–0.39 µM) .

Reaction Optimization Data

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | Yield drops by 15% at 60°C . |

| Solvent | DMF > MeCN > THF | DMF provides 93% vs. THF (78%) . |

| Base | K₂CO₃ > NaOH | Reduced side products with K₂CO₃ . |

Analytical Characterization

Eigenschaften

IUPAC Name |

2-[(2,5-dimethylpyrazol-3-yl)methoxy]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O.ClH/c1-7-5-8(11(2)10-7)6-12-4-3-9;/h5H,3-4,6,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPHHTIVEYPFPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)COCCN)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417569-34-6 | |

| Record name | Ethanamine, 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417569-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.